4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde
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Overview
Description
4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde is a heterocyclic compound that features both an indole and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This process yields piperazine-2,6-dione derivatives, which are then condensed with 1H-indole-2-carboxylic acid under microwave irradiation to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave irradiation for the synthesis of related compounds suggests that this method could be scaled up for industrial applications. The efficiency and high yields associated with microwave-assisted synthesis make it a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The indole and piperazine moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: 4-(1H-indole-2-carbonyl)piperazine-1-carboxylic acid.
Reduction: 4-(1H-indole-2-carbonyl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indole-2-carbonyl)piperazine-2,6-dione: Shares the indole and piperazine moieties but differs in the presence of a dione group.
1H-indole-2-carboxylic acid derivatives: Similar indole structure but different functional groups.
Piperazine derivatives: Various compounds with the piperazine moiety but different substituents.
Uniqueness
4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde is unique due to its specific combination of indole and piperazine moieties with an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-10-16-5-7-17(8-6-16)14(19)13-9-11-3-1-2-4-12(11)15-13/h1-4,9-10,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCGZLXAUNHSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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